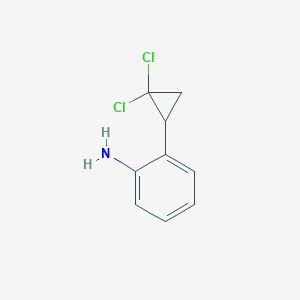

2-(2,2-Dichlorocyclopropyl)aniline

Description

Contextualizing Cyclopropyl (B3062369) and Aniline (B41778) Architectures in Organic Synthesis

The cyclopropyl group and the aniline framework are two of the most fundamental and widely utilized structural motifs in organic chemistry.

Aniline , the simplest aromatic amine (C₆H₅NH₂), is a cornerstone of the chemical industry and a versatile building block in synthetic chemistry. spectrabase.comias.ac.in Its primary importance lies in its role as a precursor to a vast array of dyes, polymers (notably polyurethanes), and pharmaceuticals. spectrabase.comsigmaaldrich.com The amino group (-NH₂) strongly activates the benzene (B151609) ring, making it highly susceptible to electrophilic substitution reactions at the ortho and para positions. spectrabase.com This reactivity allows for the straightforward introduction of various functional groups. The amino group itself can be readily modified, for instance, through diazotization to form diazonium salts, which are exceptionally versatile intermediates for introducing a wide range of substituents onto the aromatic ring. While anilines are invaluable, their use in drug discovery can sometimes be limited by metabolic instability or toxicity, leading chemists to explore derivatives that retain the useful structural features while mitigating these drawbacks. researchgate.net

Significance of Dichlorocyclopropyl Functionality in Chemical Scaffolds

The introduction of a dichlorocyclopropyl group onto a molecule imparts a unique set of chemical properties and synthetic opportunities. This functional group is typically synthesized by the addition of dichlorocarbene (B158193) (:CCl₂) to an alkene. Dichlorocarbene is commonly generated in situ from chloroform (B151607) (CHCl₃) and a strong base. ijcmas.com

The two chlorine atoms are strongly electron-withdrawing, which significantly alters the electronic nature of the already strained cyclopropane (B1198618) ring. This electronic pull makes the ring carbons more electrophilic and can influence the reactivity of the molecule as a whole. The gem-dichloro substitution provides a robust and sterically defined handle that is ripe for further chemical transformation. For example, dichlorocyclopropanes can undergo ring-expansion reactions or be converted into other functional groups, serving as masked allenes or precursors to other cyclic and acyclic systems.

A key example of the creation of this functionality is the synthesis of (2,2-Dichlorocyclopropyl)benzene (B1582628), which is prepared from styrene (B11656). ijcmas.com This reaction highlights the standard method for installing the dichlorocyclopropyl moiety onto an aromatic system that possesses a vinyl side chain. The resulting dichlorocyclopropyl group is a stable, yet reactive, functional handle that can be carried through subsequent synthetic steps.

Research Trajectories and Scope for 2-(2,2-Dichlorocyclopropyl)aniline

While specific, in-depth research on this compound is not widely available in public literature, its structure suggests clear and logical avenues for its synthesis and potential application, positioning it as a valuable, albeit niche, synthetic intermediate.

Plausible Synthetic Routes: Based on established chemical principles, two primary pathways to synthesize this compound can be proposed:

Direct Dichlorocyclopropanation: The most direct route would involve the dichlorocyclopropanation of 2-vinylaniline (B1311222). This precursor, 2-vinylaniline, can be synthesized in a two-step process from 2-nitrobenzaldehyde. researchgate.net The subsequent addition of dichlorocarbene, generated from chloroform and a base, to the vinyl group of 2-vinylaniline would yield the target compound. The amino group might require protection (e.g., as an acetyl derivative) to prevent side reactions under the basic conditions of carbene generation.

Nitration and Reduction Pathway: An alternative route would begin with (2,2-dichlorocyclopropyl)benzene. sigmaaldrich.comijcmas.com This compound could undergo electrophilic nitration. While this reaction typically yields a mixture of ortho, meta, and para isomers, the ortho-nitro product, 1-(2,2-dichlorocyclopropyl)-2-nitrobenzene, could be separated. Subsequent chemical reduction of the nitro group to an amine, a standard and high-yielding transformation, would produce this compound. The feasibility of this approach is supported by the documented use of (2,2-dichlorocyclopropyl)benzene as a precursor for the synthesis of the para-substituted isomer, p-(2,2-dichlorocyclopropyl)aniline. sigmaaldrich.com

Potential Applications and Research Scope: The primary value of this compound likely lies in its role as a bifunctional building block for more complex molecules.

The aniline moiety offers a reactive site for a multitude of classic organic reactions. It can be acylated, alkylated, or used in palladium-catalyzed cross-coupling reactions to build larger molecular frameworks. Furthermore, its diazotization would allow for the introduction of a wide variety of functional groups at the 2-position of the dichlorocyclopropyl-benzene core.

The dichlorocyclopropyl group serves as a latent functional group. Its high strain and vicinal chlorine atoms make it a candidate for synthetically useful ring-opening reactions, potentially leading to linear structures with unique functionality that would be difficult to access otherwise.

This dual reactivity makes the compound a potentially attractive intermediate in the synthesis of novel agrochemicals, pharmaceuticals, or materials where the unique conformational constraint and electronic nature of the dichlorocyclopropyl group can be exploited.

Data Tables

Physicochemical Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Aniline | 62-53-3 | C₆H₇N | 93.13 | -6 | 184 |

| 2,4-Dichloroaniline | 554-00-7 | C₆H₅Cl₂N | 162.02 | 59–62 | 245 |

| 2,5-Dichloroaniline | 95-82-9 | C₆H₅Cl₂N | 162.02 | 47–50 | 251 |

| (2,2-Dichlorocyclopropyl)benzene | 2415-80-7 | C₉H₈Cl₂ | 187.07 | Not Available | 103 (at 10 mmHg) |

Data sourced from references wikipedia.orgspectrabase.comsigmaaldrich.comwikipedia.org.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | Not Available |

| Molecular Formula | C₉H₉Cl₂N |

| Molecular Weight ( g/mol ) | 202.08 |

| Melting Point | Not available in published literature |

| Boiling Point | Not available in published literature |

| Spectroscopic Data | Not available in published literature |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9Cl2N |

|---|---|

Molecular Weight |

202.08 g/mol |

IUPAC Name |

2-(2,2-dichlorocyclopropyl)aniline |

InChI |

InChI=1S/C9H9Cl2N/c10-9(11)5-7(9)6-3-1-2-4-8(6)12/h1-4,7H,5,12H2 |

InChI Key |

SZUWLNKLJNVARV-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1(Cl)Cl)C2=CC=CC=C2N |

Origin of Product |

United States |

Mechanistic Investigations and Reactivity Studies of 2 2,2 Dichlorocyclopropyl Aniline

Reaction Pathways Governed by the Aniline (B41778) Moiety

The aniline portion of the molecule is a powerful determinant of its reactivity, primarily due to the electron-donating and nucleophilic nature of the amino group.

Electrophilic Aromatic Substitution Reactivity and Selectivity

To circumvent the high reactivity and potential for polysubstitution, the amino group is often protected, for example, by acetylation to form the corresponding acetanilide. libretexts.orglibretexts.org This modification moderates the activating effect of the nitrogen, making the reaction more controllable. The bulky nature of the resulting amide group also sterically favors substitution at the less hindered para position over the ortho positions. libretexts.org

| Reaction Type | Conditions | Expected Major Product(s) | Notes |

| Bromination (unprotected) | Br₂, solvent | 2,4,6-Tribromo- or polysubstituted products | The -NH₂ group is highly activating, making monosubstitution difficult to control. libretexts.org |

| Nitration (as acetanilide) | HNO₃, H₂SO₄, low temp. | 4-Nitro-2-(2,2-dichlorocyclopropyl)acetanilide | Acetylation reduces reactivity and favors para-substitution. libretexts.orglibretexts.org |

| Friedel-Crafts Acylation | Acyl halide, AlCl₃ | No reaction | The amino group complexes with the Lewis acid catalyst, deactivating the ring. libretexts.org |

Nucleophilicity of the Amine Nitrogen and Related Transformations

The lone pair of electrons on the nitrogen atom of the primary amine in 2-(2,2-dichlorocyclopropyl)aniline imparts significant nucleophilicity. masterorganicchemistry.com This allows it to readily participate in reactions with a variety of electrophiles. Common transformations include acylation and alkylation.

Acylation, often performed with acyl chlorides or anhydrides, results in the formation of stable amide derivatives. This reaction is not only a synthetic transformation but is also frequently employed as a protecting strategy for the amino group, as mentioned previously. libretexts.org The nucleophilicity of primary amines like this compound is generally greater than that of ammonia (B1221849) but less than that of corresponding secondary amines, a trend influenced by both electronic and steric factors. masterorganicchemistry.com

Formation and Reactivity of Diazonium Intermediates (e.g., Sandmeyer Reactions)

Primary aromatic amines are uniquely capable of forming stable arenediazonium salts upon reaction with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid. libretexts.orgorganic-chemistry.orgyoutube.com This process, known as diazotization, converts the amino group into a diazonium group (-N₂⁺), which is an excellent leaving group (as N₂ gas). libretexts.org

The resulting 2-(2,2-dichlorocyclopropyl)benzenediazonium salt is a versatile intermediate. The diazonium group can be replaced by a wide array of nucleophiles, often with the use of a copper(I) salt catalyst in what is known as the Sandmeyer reaction. libretexts.orgwikipedia.orgnih.gov This provides a powerful synthetic route to introduce a variety of substituents onto the aromatic ring that are not accessible through direct electrophilic substitution.

The general mechanism of the Sandmeyer reaction is believed to involve a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical and nitrogen gas. The aryl radical then reacts with the copper(II) species to form the final product and regenerate the Cu(I) catalyst. wikipedia.org

Table of Representative Sandmeyer Reactions:

| Reagent(s) | Product Type | General Yields | Reference |

| CuCl | Aryl Chloride | Good to Excellent | libretexts.orgwikipedia.org |

| CuBr | Aryl Bromide | Good to Excellent | libretexts.orgwikipedia.org |

| CuCN | Aryl Cyanide (Nitrile) | Good | libretexts.orgwikipedia.org |

| Cu₂O, H₂O | Phenol | Variable | wikipedia.org |

| KI (no Cu catalyst needed) | Aryl Iodide | Good | libretexts.orgorganic-chemistry.org |

Transformations Involving the Dichlorocyclopropyl Ring

The dichlorocyclopropyl group is not merely a passive substituent; its inherent ring strain and the presence of halogen atoms make it a site of distinct reactivity.

Ring Strain-Induced Reactivity and Ring-Opening Pathways

Cyclopropane (B1198618) rings possess significant ring strain due to their compressed C-C-C bond angles (60°). This strain makes them susceptible to ring-opening reactions under various conditions, including reactions with electrophiles or through thermal rearrangement. The presence of two chlorine atoms on the same carbon (a gem-dihalocyclopropane) further influences the ring's stability and reactivity.

Mechanistic studies on related alkylidenecyclopropyl ketones show that ring-opening can proceed via distal cleavage of a C-C bond, leading to the formation of reactive intermediates that can be trapped or undergo further rearrangement. organic-chemistry.org For this compound, such ring-opening pathways could potentially be initiated by acid catalysis or thermal stress, leading to rearranged products or intermediates for subsequent cyclization reactions.

Reactivity of the Halogen Atoms within the Cyclopropyl (B3062369) System

The chlorine atoms on the cyclopropyl ring are generally less reactive towards nucleophilic substitution than their counterparts in acyclic systems due to increased s-character in the C-Cl bond and steric hindrance. However, under specific conditions, they can be displaced or eliminated.

Reactions involving metal-catalyzed or radical-mediated processes can facilitate the transformation of these C-Cl bonds. While specific studies on this compound are not widely detailed in the provided search results, general principles of gem-dihalocyclopropane chemistry suggest that reactions such as reductive dehalogenation or lithium-halogen exchange could be possible, leading to monochlorocyclopropyl or cyclopropylidene intermediates, respectively. These reactive species could then undergo further synthetic transformations.

Cyclopropane Ring Expansion Reactions

The dichlorocyclopropane moiety in this compound is susceptible to ring expansion reactions, often initiated by the elimination of a halide. Base-induced elimination from dichlorocarbene (B158193) adducts can lead to the formation of cyclopropene (B1174273) intermediates. researchgate.net These strained rings can then undergo rearrangement to a vinylcarbene, which can subsequently react intramolecularly. For instance, the reaction of a dichlorocarbene adduct of 9-methoxyphenanthrene (B1584355) with a base results in a phenanthrofuran, proceeding through a proposed cyclopropene-vinylcarbene rearrangement followed by intramolecular C-H insertion. researchgate.net

In the context of amino-substituted cyclopropanes, the interaction with a metal center can facilitate ring opening. For example, Ni(II)-Schiff base complexes of α,α-cyclopropanated amino acids exhibit a tendency for reductive ring-opening, forming radical anions. beilstein-journals.org This process is influenced by substituents on the cyclopropane ring and can be directed towards the formation of α-β or β-γ unsaturated amino acid derivatives. The regioselectivity of these reactions can often be controlled by the addition of Lewis acids. beilstein-journals.org

A notable application of this reactivity is the synthesis of substituted pyrroles through the ring-opening cyclization of alkylidenecyclopropyl ketones with amines. organic-chemistry.org This reaction is believed to proceed via a distal cleavage of a C-C bond in the cyclopropane ring, forming a cyclopropylimine intermediate which then undergoes ring expansion and aromatization to yield the pyrrole (B145914) product. organic-chemistry.org The efficiency of this process can be enhanced by the use of anhydrous MgSO4. organic-chemistry.org

Intramolecular Cyclization and Rearrangement Processes

The presence of both an aniline moiety and a reactive dichlorocyclopropyl group in the same molecule provides a platform for various intramolecular cyclization and rearrangement reactions.

Nitrogen-Centered Radical Mediated Cyclizations

Nitrogen-centered radicals (NCRs) are versatile intermediates in organic synthesis, capable of participating in a variety of transformations including cyclizations. rsc.orgbohrium.com The generation of NCRs from precursors like this compound can be achieved under mild conditions, for example, through visible-light photoredox catalysis. bohrium.comnih.govscispace.com These radicals can then undergo intramolecular cyclization to form N-heterocyclic compounds, which are important structural motifs in many natural products and pharmaceuticals. researchgate.net

The cyclization of nitrogen radicals is a key step in the synthesis of various N-heterocycles such as lactams and pyrrolidines. researchgate.net The design of specific O-aryl oximes with low reduction potentials has enabled the use of organic dyes as photocatalysts in these organocatalytic hydroimination reactions. nih.gov

1,3-Cycloaddition and Other Pericyclic Reactions

1,3-Dipolar cycloaddition is a powerful method for the synthesis of five-membered heterocyclic rings. wikipedia.orglibretexts.orgyoutube.com This reaction involves a 1,3-dipole reacting with a dipolarophile, which is typically an alkene or alkyne. wikipedia.org While direct evidence for this compound acting as a precursor to a 1,3-dipole in a cycloaddition is not explicitly detailed in the provided context, the general principles of such reactions are well-established. wikipedia.orgyoutube.com These reactions are known to be stereospecific and can exhibit high regioselectivity, often leading to the formation of aromatic heterocycles when an alkyne is used as the dipolarophile. wikipedia.orgyoutube.com

Elucidation of Reaction Mechanisms

A thorough understanding of the reaction mechanisms is paramount for optimizing reaction conditions and expanding the synthetic utility of this compound.

Kinetic Studies and Reaction Rate Analysis

Kinetic studies provide valuable insights into reaction mechanisms, including the identification of rate-determining steps and the nature of transition states. For reactions involving aniline and its derivatives, kinetic analyses have been employed to determine reaction orders, rate constants, and the influence of substituents on reactivity. utmb.edumdpi.comresearchgate.net

For instance, in the reaction of anilines with chloramine (B81541) T, the equilibrium constant for the formation of a complex and its decomposition rate constant can be calculated from kinetic data. utmb.edu The Hammett reaction constant can provide information about the electronic effects of substituents on the reaction rate. researchgate.net In photocatalytic degradation studies of aniline derivatives, the kinetics are often described by a pseudo-first-order model, and the rate constants can be determined under various conditions. mdpi.com The analysis of reaction kinetics can also reveal autocatalytic behavior, where a product of the reaction acts as a catalyst. nih.gov

Table 1: Factors Influencing Reaction Rates of Aniline Derivatives

| Factor | Observation | Reference |

| Substituent Effects | Electron density on the nitrogen atom of the aniline derivative affects the reaction rate constants. | researchgate.net |

| Solvent Polarity | The polarity of the solvent can influence the rate of reaction, indicating differences in polarity between the reactants and the transition state. | core.ac.uk |

| Catalyst Concentration | In catalyzed reactions, the concentration of the catalyst can directly impact the reaction rate, sometimes exhibiting competitive kinetics. | nih.gov |

| Temperature | Reaction rates are temperature-dependent, allowing for the calculation of activation energies. | core.ac.uk |

Identification and Characterization of Transient Intermediates

The direct observation and characterization of transient intermediates are crucial for confirming proposed reaction mechanisms. Techniques such as spectroscopy can be used to identify short-lived species. For example, in the reaction of anilines with 2,3-dichloro-5,6-dicyano-p-benzoquinone, the initial formation of an electron donor-acceptor (EDA) complex was indicated by a transient blue color, which then transformed into other colored intermediates before the final product was formed. core.ac.uk

Catalytic Mechanistic Pathways (e.g., Transition Metal Catalysis, Organocatalysis)

The unique structural combination of an aniline moiety and a gem-dichlorocyclopropane ring in this compound presents a platform for a variety of catalytic transformations. Both the electron-rich aromatic amine and the strained, electrophilic cyclopropane ring can participate in distinct catalytic cycles, driven by either transition metals or organocatalysts.

Transition Metal Catalysis

Transition metal catalysis offers a powerful toolkit for the functionalization of both the aniline and dichlorocyclopropyl groups.

Cross-Coupling Reactions of the Aniline Moiety: The amino group of the aniline can direct C-H activation at the ortho-position, or the aniline can be converted to a more reactive species (e.g., a diazonium salt or a halide) to participate in classical cross-coupling reactions. Palladium, copper, and rhodium are common catalysts for such transformations. For instance, a plausible palladium-catalyzed C-H arylation is depicted below.

Catalytic Cycle:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl halide (Ar-X).

Directed C-H Activation: The aniline substrate coordinates to the Pd(II) complex, and the amino group directs the cleavage of the C-H bond at the ortho-position, forming a palladacycle.

Reductive Elimination: The two organic fragments on the palladium center couple and reductively eliminate to form the C-C bond, regenerating the Pd(0) catalyst.

| Step | Description | Intermediate |

| 1 | Oxidative Addition of Aryl Halide | Ar-Pd(II)-X |

| 2 | Directed C-H Activation | Palladacycle |

| 3 | Reductive Elimination | Biaryl Product |

| 4 | Catalyst Regeneration | Pd(0) |

Ring-Opening and Rearrangement of the Dichlorocyclopropane Ring: The strained dichlorocyclopropane ring is susceptible to transition metal-catalyzed ring-opening reactions. Silver (Ag+), palladium (Pd), and rhodium (Rh) catalysts are known to promote the rearrangement of gem-dihalocyclopropanes. The reaction can proceed through a cationic intermediate upon coordination of the Lewis acidic metal to a chlorine atom, followed by electrocyclic ring-opening.

Proposed Mechanistic Pathway:

Lewis Acid Activation: A transition metal catalyst acts as a Lewis acid, coordinating to one of the chlorine atoms of the dichlorocyclopropyl group.

Chloride Abstraction and Ring Opening: The metal facilitates the departure of a chloride ion, leading to the formation of a cyclopropyl cation which can undergo a concerted, disrotatory ring-opening to an allylic cation.

Nucleophilic Attack: A nucleophile present in the reaction medium can attack the allylic cation, leading to the final product.

| Catalyst | Proposed Intermediate | Potential Product Type |

| Ag(I) | Cyclopropyl Cation -> Allylic Cation | Allylic Alcohols, Ethers, or Amines |

| Pd(0)/Pd(II) | π-Allyl Palladium Complex | Substituted Allylic Compounds |

| Rh(I) | Rhodacyclobutane | Dienes or Rearranged Products |

Organocatalysis

Organocatalysis provides a metal-free alternative for the activation of this compound, primarily focusing on the reactivity of the aniline group.

Amine-Based Catalysis: The aniline nitrogen itself can act as a nucleophilic catalyst in certain reactions. However, more commonly, external amine organocatalysts are employed to activate substrates that can then react with the aniline. For instance, in a Michael addition reaction, an enal can be activated by a secondary amine catalyst (like proline or its derivatives) to form a reactive enamine intermediate.

Enamine Catalysis Cycle:

Enamine Formation: The organocatalyst (a secondary amine) reacts with an α,β-unsaturated aldehyde to form a nucleophilic enamine intermediate.

Nucleophilic Attack: The aniline nitrogen of this compound attacks the β-position of the enamine.

Hydrolysis: The resulting iminium ion is hydrolyzed to release the final product and regenerate the organocatalyst.

| Step | Description | Key Intermediate |

| 1 | Catalyst and Substrate Condensation | Enamine |

| 2 | Nucleophilic Addition of Aniline | Iminium Ion |

| 3 | Product Release and Catalyst Regeneration | Final Adduct |

Brønsted Acid Catalysis: A strong Brønsted acid can protonate the aniline nitrogen, modifying its electronic properties and potentially enabling different reaction pathways. Alternatively, a chiral phosphoric acid could be employed for enantioselective transformations involving the aniline moiety.

Synthetic Utility of 2 2,2 Dichlorocyclopropyl Aniline in Complex Molecular Design

Building Block Applications in Heterocyclic Chemistry

The strategic placement of the reactive dichlorocyclopropyl group ortho to the amino group in 2-(2,2-dichlorocyclopropyl)aniline facilitates a variety of intramolecular cyclization reactions, leading to the formation of valuable nitrogen-containing heterocycles.

The synthesis of indole (B1671886) and quinoline (B57606) scaffolds, which are core structures in numerous natural products and pharmaceutical agents, represents a significant application of this compound. nih.gov The transformation typically involves a thermally or acid-catalyzed ring-opening of the dichlorocyclopropyl group, followed by intramolecular cyclization. This process allows for the construction of the fused heterocyclic systems characteristic of indoles and quinolines.

Quinoline derivatives, in particular, are a prominent class of compounds synthesized from aniline (B41778) precursors. ufms.br General synthetic strategies often involve the reaction of anilines with α,β-unsaturated carbonyl compounds or their equivalents, leading to cyclization and aromatization. ufms.br While direct examples detailing the conversion of this compound to specific quinoline derivatives are specialized, the fundamental reactivity of the aniline moiety is well-established in classical quinoline syntheses like the Doebner-von Miller and Friedländer reactions. ufms.br The presence of the dichlorocyclopropyl group offers a unique handle for subsequent functionalization after the quinoline core has been formed. For instance, electrophilic cyclization of N-(2-alkynyl)anilines is a known method for producing substituted quinolines. researchgate.net

The synthesis of quinoline-indole hybrids has also been achieved through methods such as the copper(II)-catalyzed amination and annulation between (iso)quinoline N-oxides and o-alkynylanilines, highlighting the importance of aniline derivatives in constructing complex heterocyclic systems. nih.gov

Table 1: Representative Reactions for Quinoline Synthesis from Aniline Derivatives

| Reaction Name | Reactants | Conditions | Product Type |

| Doebner-von Miller | Aniline, α,β-Unsaturated aldehyde/ketone | Strong acid (e.g., HCl, H2SO4), Oxidizing agent | Substituted Quinolines |

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone, Compound with α-methylene group | Acid or base catalyst | Substituted Quinolines |

| Combes Quinoline Synthesis | Aniline, β-Diketone | Acid catalyst | Substituted Quinolines |

| Conrad-Limpach Synthesis | Aniline, β-Ketoester | Thermal cyclization | 4-Hydroxyquinolines |

Beyond indoles and quinolines, this compound is a precursor for a broader array of nitrogen-containing fused ring systems. nih.gov The ring-opening of the dichlorocyclopropyl moiety can generate a reactive intermediate that, depending on the reaction conditions and co-reactants, can be trapped intramolecularly to form various heterocyclic structures. This includes the potential formation of seven-membered rings like benzazepines, which are of significant interest in medicinal chemistry. researchgate.netorganic-chemistry.org

The synthesis of such fused systems often relies on transition metal-catalyzed reactions or acid-mediated cyclizations. organic-chemistry.org For example, ring-closing metathesis reactions are a powerful tool for constructing benzazepine scaffolds from appropriately substituted anilines. researchgate.net The dichlorocyclopropyl group can be envisioned as a masked propenyl or allyl group, which, upon transformation, could participate in such cyclization reactions. The versatility of this starting material allows for the generation of diverse molecular frameworks, which is a key aspect in the exploration of new chemical space. mdpi.com

Role in the Synthesis of Scaffold Structures for Advanced Materials

The unique electronic and structural properties of this compound and its derivatives make them attractive candidates for incorporation into advanced materials, including polymers and supramolecular assemblies.

Aniline and its derivatives are well-known precursors for the synthesis of polyaniline (PANI), a conducting polymer with a wide range of applications in electronics, sensors, and anti-corrosion coatings. The properties of PANI can be finely tuned by introducing substituents onto the aniline monomer. rsc.org

The integration of the this compound unit into a polymer backbone can be achieved through the polymerization of the aniline moiety. rsc.org The resulting polymer would feature the dichlorocyclopropyl group as a pendant functionality. This group can serve several purposes: it can influence the polymer's solubility, morphology, and electronic properties through steric and electronic effects. rsc.org Furthermore, the reactive dichlorocyclopropyl group offers a site for post-polymerization modification, allowing for the introduction of other functional groups or cross-linking of the polymer chains. The synthesis of polymers with unique repeating units, such as those containing nitrogen and sulfur in the backbone, has been explored using aniline derivatives, demonstrating the potential for creating novel materials with tailored properties. nih.gov

Table 2: Potential Effects of 2-(2,2-Dichlorocyclopropyl) Group on Polyaniline Properties

| Property | Potential Effect | Rationale |

| Solubility | Increased solubility in organic solvents | The bulky and non-polar cyclopropyl (B3062369) group can disrupt intermolecular chain packing, enhancing solubility. |

| Morphology | Altered surface structure (e.g., from fibrous to globular) | Steric hindrance from the substituent can influence the self-assembly of polymer chains during formation. rsc.org |

| Conductivity | Modified electronic properties | The electron-withdrawing nature of the dichloro-substituted group can affect the electronic state of the polymer backbone. |

| Functionality | Site for post-polymerization modification | The reactive dichlorocyclopropyl ring can be opened to introduce new functional groups. |

Supramolecular chemistry involves the design and synthesis of complex chemical systems held together by non-covalent interactions. The aniline moiety, with its hydrogen-bonding capable amino group and aromatic ring, can participate in various intermolecular interactions, such as hydrogen bonding and π-π stacking. The introduction of the dichlorocyclopropyl group adds another layer of complexity and potential for specific interactions.

Derivatives of this compound could be designed to self-assemble into well-defined supramolecular structures like rosettes, ribbons, or capsules. nih.gov The specific geometry and electronic properties of the molecule would dictate the nature of the resulting assembly. These organized structures could find applications in areas such as molecular recognition, catalysis, and the development of responsive materials. The formation of distinct supramolecular assemblies is often dependent on subtle factors like solvent, temperature, and the presence of ions, allowing for the creation of dynamic and stimuli-responsive systems. nih.gov

Contributions to Combinatorial Library Synthesis and High-Throughput Screening

Combinatorial chemistry is a powerful strategy for rapidly generating large libraries of related compounds for high-throughput screening in drug discovery and materials science. The versatility of this compound makes it an excellent scaffold for combinatorial library synthesis.

Starting from this single precursor, a multitude of derivatives can be generated by exploiting the reactivity of both the amino group and the dichlorocyclopropyl ring. The amino group can be acylated, alkylated, or used in coupling reactions to introduce a wide variety of substituents. Simultaneously or sequentially, the dichlorocyclopropyl ring can be subjected to ring-opening and cyclization reactions to generate diverse heterocyclic cores. This divergent synthetic approach allows for the efficient creation of a large number of structurally distinct molecules from a common starting material. For example, the parallel synthesis of anilinoanthraquinone derivatives has been demonstrated through the Ullmann coupling of aniline derivatives with bromaminic acid, showcasing a strategy that could be applied to this compound. nih.gov Such libraries are invaluable for screening against biological targets or for identifying materials with desired properties.

Computational Chemistry and Theoretical Characterization of 2 2,2 Dichlorocyclopropyl Aniline

Electronic Structure and Molecular Orbital Theory Analysis

The electronic characteristics of 2-(2,2-dichlorocyclopropyl)aniline are determined by the interplay between the aromatic aniline (B41778) ring and the substituent dichlorocyclopropyl group. Molecular orbital (MO) theory is a powerful tool for describing electron distribution and energy levels within the molecule. libretexts.org It explains how atomic orbitals combine to form bonding and antibonding molecular orbitals, which extend over the entire molecule and dictate its stability and reactivity. libretexts.org

Aniline is significantly less basic than aliphatic amines. libretexts.org This reduced basicity is attributed to the delocalization of the nitrogen atom's lone pair of electrons into the aromatic π-system. libretexts.org This delocalization, represented by several resonance forms, stabilizes the lone pair, making it less available to bond with a proton. libretexts.org The basicity of substituted anilines is further modulated by the electronic nature of the substituents on the ring. youtube.com

Electron-withdrawing groups decrease the electron density on the aniline nitrogen, further reducing basicity. youtube.comjournaleras.com Conversely, electron-donating groups increase electron density, enhancing basicity. pharmaguideline.com The 2-(2,2-dichlorocyclopropyl) group attached to the aniline ring is expected to act as an electron-withdrawing substituent. This is due to two factors: the high electronegativity of the two chlorine atoms and the increased s-character of the carbon orbitals in the strained cyclopropyl (B3062369) ring, which also increases their electronegativity. masterorganicchemistry.com Consequently, the presence of this group at the ortho position is predicted to decrease the basicity of the aniline nitrogen compared to unsubstituted aniline.

Table 1: Effect of Substituents on Aniline Basicity

| Substituent (at para-position) | pKa of Conjugate Acid | Effect on Basicity |

|---|---|---|

| -OCH₃ | 5.34 | Donating (Increases Basicity) |

| -CH₃ | 5.08 | Donating (Increases Basicity) |

| -H | 4.63 | Reference |

| -Cl | 4.00 | Withdrawing (Decreases Basicity) |

| -NO₂ | 1.00 | Strongly Withdrawing (Decreases Basicity) |

This table presents generalized data to illustrate established trends in aniline basicity.

The cyclopropane (B1198618) ring is characterized by significant ring strain, a consequence of its rigid, triangular geometry. This strain arises primarily from two sources: angle strain, due to the compression of the internal C-C-C bond angles to 60° from the ideal tetrahedral angle of 109.5°, and torsional strain, from the eclipsing of hydrogen atoms on adjacent carbon atoms. The total strain energy for the parent cyclopropane molecule is approximately 27.6 kcal/mol. masterorganicchemistry.comlibretexts.org

This inherent strain makes cyclopropane rings more reactive than their acyclic counterparts. The high energy content means that reactions involving the opening of the ring are thermodynamically favorable. masterorganicchemistry.com In this compound, this strain is a crucial feature of the molecule's structure. While precise calculations for the dichlorinated ring are not available in the search results, the presence of two chlorine atoms on the same carbon atom would alter the bond lengths, bond angles, and electronic distribution, thereby modifying the total strain energy compared to unsubstituted cyclopropane. For instance, studies on other substituted rings, like 3,3-difluorocyclooctyne, have shown that halogen substitution can slightly reduce the ring strain. nih.gov Advanced computational methods, including machine learning models trained on large datasets, are now capable of predicting ring strain energies with high accuracy, offering a powerful tool for assessing the reactivity of such strained systems. chemrxiv.orgchemrxiv.org

Mechanistic Insights through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a cornerstone for elucidating reaction mechanisms. It allows for the mapping of reaction pathways, the characterization of transient species like transition states, and the calculation of energy barriers, providing a quantitative understanding of reaction kinetics and thermodynamics. researchgate.netmdpi.com

DFT calculations are widely employed to model the potential energy surface of a chemical reaction. researchgate.net By locating the minimum energy structures of reactants, products, and intermediates, as well as the first-order saddle points corresponding to transition states, a complete reaction profile can be constructed. The calculated activation energy (the energy difference between the reactants and the transition state) and the reaction energy (the difference between reactants and products) indicate whether a reaction is kinetically feasible and thermodynamically favorable. researchgate.net

While specific DFT studies on the reaction pathways of this compound were not found, the methodology can be illustrated with a related system, such as the electrophilic chlorination of aniline. tsijournals.com In such a study, DFT calculations can identify the key intermediates and transition states, revealing the step-by-step mechanism. The calculated energies provide a quantitative basis for understanding why the reaction proceeds as it does. tsijournals.com

Table 2: Representative DFT-Calculated Energies for Electrophilic Chlorination of Aniline

| Species | Position of Attack | Relative Energy (kcal/mol) | Activation Barrier (kcal/mol) |

|---|---|---|---|

| Intermediate Complex | ortho | -53.8 | - |

| Intermediate Complex | meta | -27.9 | - |

| Intermediate Complex | para | -56.9 | - |

| Transition State | ortho | -42.3 | 11.2 |

| Transition State | meta | -27.0 | 0.9 |

| Transition State | para | -40.7 | 16.2 |

Data derived from a DFT study on the chlorination of aniline in the gas phase. tsijournals.com These values are illustrative of the type of data generated in mechanistic DFT studies.

Computational modeling is highly effective in predicting the regio- and stereoselectivity of chemical reactions. mdpi.com This is achieved by comparing the activation energies of all possible reaction pathways leading to different isomers. The pathway with the lowest activation barrier is the most kinetically favored, and the corresponding product is predicted to be the major one. researchgate.net

For this compound, electrophilic aromatic substitution is a key reaction class. The regiochemical outcome is governed by the directing effects of the two substituents: the amino group (-NH₂) and the 2,2-dichlorocyclopropyl group. The amino group is a powerful activating group and an ortho-, para-director due to its ability to donate its lone pair of electrons and stabilize the intermediate carbocation (the Wheland intermediate). tsijournals.com The 2,2-dichlorocyclopropyl group is anticipated to be a deactivating, ortho-, para-directing group. Its influence is more complex, involving a balance of inductive withdrawal and the unique electronic properties of the strained ring. DFT calculations of the transition state energies for electrophilic attack at the different available positions on the benzene (B151609) ring would allow for a definitive prediction of the regioselectivity. tsijournals.com

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. These models use calculated molecular descriptors—such as electronic, steric, or geometric parameters—to predict the reactivity of new or untested compounds.

For substituted anilines, QSRR models have successfully correlated basicity (pKa) with various computed descriptors. journaleras.comresearchgate.net For example, a strong correlation has been found between the pKa of the amino group and the natural charge on the nitrogen atom, as well as the C-N bond length. journaleras.comresearchgate.net Longer C-N bonds and larger CCNH angles have been shown to correlate with increased basicity, highlighting the importance of molecular geometry. journaleras.com

While a specific QSRR study for this compound is not available in the cited literature, the principles could be readily applied. By calculating a range of descriptors for this molecule (e.g., atomic charges, dipole moment, HOMO/LUMO energies, bond lengths) and comparing them to a database of anilines with known reactivity, its behavior in various reactions could be predicted. Such an approach is invaluable for screening potential synthetic targets and for understanding the fundamental drivers of chemical reactivity.

Future Perspectives and Emerging Research Frontiers

Innovations in Green and Sustainable Synthesis of 2-(2,2-Dichlorocyclopropyl)aniline

The traditional synthesis of this compound would likely involve a multi-step process, beginning with the dichlorocyclopropanation of a suitable styrene (B11656) derivative followed by nitration and subsequent reduction. However, contemporary chemical synthesis is increasingly driven by the principles of green chemistry, demanding more efficient, safer, and environmentally benign routes.

One promising avenue is the application of phase-transfer catalysis (PTC) for the dichlorocyclopropanation step. PTC is a well-established green technique that facilitates reactions between reactants in immiscible phases, often using water as a solvent and minimizing the need for volatile organic compounds. thermofishersci.inresearchgate.netbldpharm.com The use of quaternary ammonium (B1175870) salts as phase-transfer catalysts for the generation of dichlorocarbene (B158193) from chloroform (B151607) is a highly efficient method for the synthesis of gem-dihalocyclopropanes. researchgate.net Research could focus on optimizing PTC conditions for a substituted styrene precursor to maximize yield and minimize waste.

Mechanochemistry , the use of mechanical force to induce chemical reactions, offers another solvent-free or low-solvent approach. mdpi.comnih.gov The synthesis of various organic compounds, including aniline (B41778) derivatives, has been successfully demonstrated using ball milling techniques. researchgate.netnih.gov Future studies could investigate a one-pot mechanochemical process combining the dichlorocyclopropanation and the subsequent amination or reduction of a nitro group, potentially leading to a highly atom-economical and sustainable synthesis.

Furthermore, photoredox catalysis is emerging as a powerful tool for green synthesis, utilizing visible light to drive chemical transformations under mild conditions. researchgate.netfishersci.at The synthesis of anilines through photocatalytic methods is an active area of research. researchgate.netresearchgate.net A potential innovative route could involve the photocatalytic C-H amination of a pre-formed (2,2-dichlorocyclopropyl)benzene (B1582628), directly introducing the amino group in a single, highly selective step. mdpi.com

Below is a table summarizing potential green synthesis strategies for this compound:

| Synthesis Strategy | Key Green Principles | Potential Advantages | Research Focus |

| Phase-Transfer Catalysis (PTC) | Use of water as solvent, reduced organic solvent waste, high catalytic efficiency. | High yields, mild reaction conditions, operational simplicity. thermofishersci.innih.gov | Optimization of catalyst and reaction conditions for substituted styrenes. |

| Mechanochemistry | Solvent-free or low-solvent conditions, reduced waste, high energy efficiency. | Potential for one-pot synthesis, high yields, applicability to solid-state reactions. mdpi.comnih.gov | Development of a one-pot mechanochemical route from a styrene derivative. |

| Photoredox Catalysis | Use of visible light as a renewable energy source, mild reaction conditions. | High selectivity, functional group tolerance, potential for direct C-H amination. researchgate.net | Design of a photocatalytic system for the direct amination of (2,2-dichlorocyclopropyl)benzene. |

| Biocatalysis/Chemoenzymatic Synthesis | Use of enzymes for high selectivity, biodegradable catalysts, mild conditions. | High enantioselectivity (if applicable), reduced byproducts. | Identification of enzymes for the selective amination or modification of the aniline ring. |

Discovery of Unprecedented Reactivity Modes

The juxtaposition of an electron-donating amino group and an electron-withdrawing, sterically strained dichlorocyclopropyl group in this compound suggests a unique and complex reactivity profile that is yet to be fully explored. The electronic interplay between these two functionalities can lead to unprecedented reaction pathways.

Future research is expected to uncover novel reactivity modes, particularly focusing on the activation and transformation of the dichlorocyclopropyl ring, modulated by the aniline moiety. The amino group, being a strong activating group, can influence the electronic properties of the aromatic ring and, through conjugation, the attached cyclopropane (B1198618).

One area of interest is the ring-opening reactions of the dichlorocyclopropyl group. While cyclopropanes are known to undergo ring-opening under various conditions, the presence of the gem-dichloro and amino-phenyl substituents could lead to unique outcomes. For instance, oxidative ring-opening could generate 1,3-difunctionalized intermediates that are valuable synthetic building blocks. researchgate.netepfl.ch The regioselectivity and stereoselectivity of such reactions would be of significant interest. Studies on the ring-opening of other substituted cyclopropanes have shown that the reaction pathway is highly dependent on the nature of the substituents and the reaction conditions. nih.govorganic-chemistry.org

Palladium-catalyzed cross-coupling reactions represent another fertile ground for discovering novel reactivity. The C-Cl bonds of the dichlorocyclopropyl group and the C-N bond of the aniline could both be subject to palladium catalysis. It is conceivable that under specific ligand and reaction conditions, selective cross-coupling at one of these positions could be achieved. Palladium-catalyzed amination of aryl halides is a well-established method, and its intramolecular variant could lead to the synthesis of novel heterocyclic systems from this compound derivatives. thermofishersci.innih.govresearchgate.netnih.govmit.edu

The potential for rearrangement reactions is also high. The strained three-membered ring, combined with the electronic influence of the aniline group, could facilitate skeletal rearrangements to form more complex polycyclic or heterocyclic structures, particularly under thermal or photochemical conditions.

The following table outlines potential areas of investigation for the reactivity of this compound:

| Reactivity Mode | Potential Outcome | Driving Force / Key Factors |

| Ring-Opening Reactions | Formation of functionalized acyclic compounds, potential for further cyclization into new ring systems. | Strain release of the cyclopropane ring, electronic effects of the amino and dichloro groups. researchgate.netnih.gov |

| Palladium-Catalyzed Cross-Coupling | Selective functionalization at the C-Cl or C-N bonds, synthesis of complex substituted anilines or heterocyclic compounds. nih.govnih.gov | Ligand design, choice of catalyst and reaction conditions to control selectivity. |

| Rearrangement Reactions | Formation of novel carbocyclic or heterocyclic scaffolds. | Thermal or photochemical activation, relief of ring strain. |

| Oxidative Cyclization | Synthesis of novel nitrogen-containing heterocyclic compounds. | Use of specific oxidizing agents to promote intramolecular cyclization involving the amino group and the cyclopropyl (B3062369) ring. |

Interdisciplinary Applications in Chemical Biology and Materials Science

The unique structural features of this compound make it a promising candidate for applications in diverse interdisciplinary fields such as chemical biology and materials science.

In chemical biology , the dichlorocyclopropyl group is recognized as a bioisostere for other functional groups, meaning it can mimic their steric and electronic properties while potentially improving metabolic stability or other pharmacokinetic properties. mit.eduunito.itchemicalbook.comgoogle.com The dichlorocyclopropane moiety can act as a conformationally restricted analogue of a gem-dimethyl group or a carbonyl group. Therefore, incorporating this compound into known bioactive scaffolds could lead to the development of novel drug candidates with improved properties. The aniline moiety itself is a common feature in many pharmaceuticals, providing a handle for further derivatization. organic-chemistry.orgepfl.ch For instance, 2-substituted aniline pyrimidine (B1678525) derivatives have been investigated as potent kinase inhibitors. nih.gov

The potential applications in chemical biology are summarized in the table below:

| Application Area | Rationale | Potential Advantages |

| Medicinal Chemistry | The dichlorocyclopropyl group can act as a bioisostere, and the aniline moiety is a common pharmacophore. unito.itepfl.ch | Improved metabolic stability, enhanced binding affinity, novel intellectual property. |

| Probe Development | The unique structure can be used to design specific probes for studying biological processes. | Potential for selective interactions with biological targets. |

In materials science , aniline derivatives are well-known monomers for the synthesis of conducting polymers like polyaniline. abechem.comguidechem.com The introduction of the 2-(2,2-dichlorocyclopropyl) substituent could significantly modify the properties of the resulting polymer. The bulky and polar dichlorocyclopropyl group would likely affect the polymer's solubility, morphology, and electronic properties. abechem.com This could lead to the development of new materials for applications in sensors, organic electronics, or corrosion protection. researchgate.net The presence of the dichlorocyclopropyl groups could also impart flame-retardant properties to the polymer.

The potential applications in materials science are outlined in the table below:

| Application Area | Rationale | Potential Properties of Resulting Materials |

| Conducting Polymers | Aniline is a precursor to polyaniline. The substituent will modulate polymer properties. abechem.comguidechem.com | Modified solubility, altered morphology, tunable electronic properties, potential for sensor applications. |

| Flame-Retardant Materials | The high chlorine content of the dichlorocyclopropyl group can impart flame retardancy. | Increased fire safety of polymeric materials. |

| Organic Electronics | The electronic properties of aniline derivatives can be tuned for use in organic electronic devices. nih.gov | Potential for use as semiconductors or in other components of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). |

Q & A

(Basic) What are the established synthetic routes for 2-(2,2-Dichlorocyclopropyl)aniline?

Answer:

The synthesis of this compound typically involves two approaches:

- Cyclopropanation of Aniline Derivatives: A dichlorocyclopropane precursor (e.g., dichlorocarbene) reacts with a substituted aniline under controlled conditions. For example, using phase-transfer catalysts or transition-metal-mediated reactions to introduce the cyclopropyl group .

- Functionalization of Preformed Cyclopropanes: Starting with 2-cyclopropylaniline, chlorination via electrophilic substitution (e.g., using Cl₂ or SO₂Cl₂) under inert conditions can yield the dichloro derivative. Reaction optimization must balance steric hindrance and electronic effects to avoid over-chlorination .

Key Considerations:

- Monitor reaction progress using TLC or GC-MS to detect intermediates.

- Purify via column chromatography or recrystallization to isolate the target compound.

(Basic) Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy:

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (C₉H₈Cl₂N, MW 213.08) and fragmentation patterns .

- IR Spectroscopy: Detects NH₂ stretching (~3400 cm⁻¹) and C-Cl bonds (~600 cm⁻¹).

Validation: Cross-reference data with computational predictions (e.g., DFT) to resolve ambiguities .

(Advanced) How does the dichlorocyclopropyl group influence the electronic and steric properties of the aniline ring?

Answer:

The dichlorocyclopropyl group is electron-withdrawing due to the inductive effect of chlorine atoms, which:

- Deactivates the aromatic ring , reducing electrophilic substitution reactivity at the ortho/para positions.

- Directs incoming substituents to meta positions in further functionalization reactions.

- Increases steric hindrance , limiting access to the NH₂ group for derivatization (e.g., acylation).

Methodological Approaches:

- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

- Kinetic Studies: Compare reaction rates with unsubstituted aniline to quantify deactivation effects.

(Advanced) What strategies resolve contradictions in reported synthetic yields for this compound?

Answer:

Discrepancies in yields often arise from:

- Reaction Conditions: Temperature, solvent polarity, and catalyst loading (e.g., excess Cl₂ leads to side products).

- Purification Methods: Low yields may stem from losses during chromatography or crystallization.

Troubleshooting Steps:

Design of Experiments (DoE): Systematically vary parameters (e.g., temperature, stoichiometry) to identify optimal conditions.

By-Product Analysis: Use LC-MS or GC-MS to detect impurities (e.g., over-chlorinated derivatives) .

Alternative Routes: Explore microwave-assisted synthesis or flow chemistry for improved reproducibility .

(Advanced) How is this compound utilized in pharmaceutical intermediate synthesis?

Answer:

This compound serves as a precursor in lipid-lowering agents (e.g., ciprofibrate derivatives) and heterocyclic drug candidates .

- Example Pathway: React with acyl chlorides to form amides, which are further cyclized to benzodiazepine or quinazoline scaffolds .

- Biological Testing: Evaluate bioactivity via:

- In vitro assays: Measure inhibition of lipid peroxidation enzymes (e.g., LOX/COX).

- Molecular Docking: Screen against target proteins (e.g., PPARα) to predict therapeutic potential.

Challenges:

(Basic) What are the stability considerations for storing this compound?

Answer:

- Storage Conditions:

- Temperature: Store at 0–4°C in airtight containers to prevent decomposition.

- Light Sensitivity: Protect from UV exposure (use amber glass).

- Stability Tests:

- Periodic HPLC analysis to monitor degradation (e.g., hydrolysis of NH₂ group).

- TGA/DSC to assess thermal stability .

(Advanced) What computational tools aid in predicting the reactivity of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.